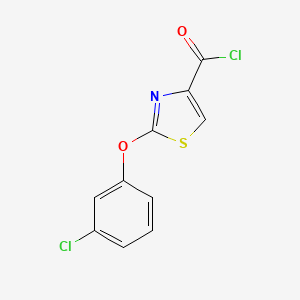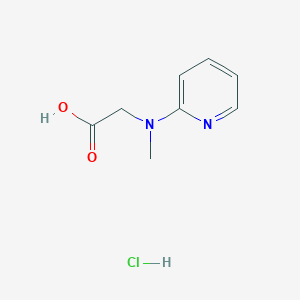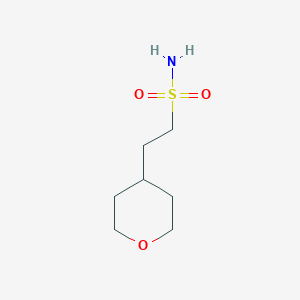
2-(tetrahydro-2H-pyran-4-yl)ethanesulfonamide
Overview
Description
Scientific Research Applications
Synthesis and Chemical Transformations
Cascade Cyclization for Synthesis of Tetrahydro-2H-pyrano[3,4-c]quinolines
A process involving cascade cyclization with N-(5-hydroxypent-2-yn-1-yl)-4-methyl-N-phenylbenzenesulfonamide yields tetrahydro-2H-pyrano[3,4-c]quinoline derivatives. This is achieved through a tandem hydroarylation/Prins cyclization process (Reddy et al., 2016).
Prins-Type Cyclization for Fused Polycyclic Ring Systems
A novel approach has been developed for synthesizing fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives, which involves the condensation of 2-hydroxybenzaldehydes with 2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol (Someswarao et al., 2018).
Synthesis of p-Aminobenzoic Acid Diamides
The reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin followed by hydrolysis has been used to synthesize 4-[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonylamino]benzoic acid (Agekyan & Mkryan, 2015).
Analytical and Physical Chemistry
- Kinetics and Mechanism of Pyrolysis: Studies on the gas-phase pyrolysis kinetics of tetrahydropyranyl phenoxy ethers, such as 2-(4-cyanophenoxy)tetrahydro-2H-pyran, have been conducted to understand their thermodynamic properties and reaction mechanisms (Álvarez-Aular et al., 2018).
Medicinal Chemistry and Pharmacology
Antibacterial and Antifungal Activity of Pyrazoline Derivatives
Research on the synthesis of 2-pyrazolines and their derivatives has shown potential antimicrobial activity against various organisms, indicating possible pharmacological applications (Hassan, 2013).
Synthesis of Polycyclic Ring Systems
The synthesis of 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine and its reactions with aromatic aldehydes and ketones have been studied, leading to secondary amines of the tetrahydropyran series (Arutyunyan et al., 2017).
Miscellaneous Applications
- Hybrid (Te, O) Ligands and their Complexes: Research into the synthesis of 2-(phenyltelluromethyl)-tetrahydro-2H-pyran (L1) and its complexes with palladium(II) and platinum(II) has implications for coordination chemistry and possibly catalysis (Batheja & Singh, 1997).
properties
IUPAC Name |
2-(oxan-4-yl)ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h7H,1-6H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIMOTLXSGSKRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tetrahydro-2H-pyran-4-yl)ethanesulfonamide | |
CAS RN |
1420955-11-8 | |
| Record name | 2-(oxan-4-yl)ethane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(pyrrolidin-3-ylthio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429445.png)
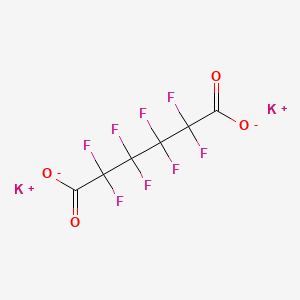

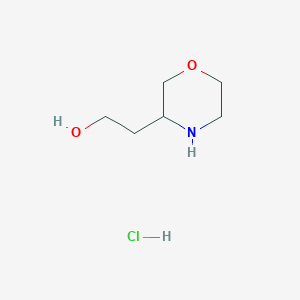
![4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride](/img/structure/B1429453.png)
![3-[(4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1429454.png)
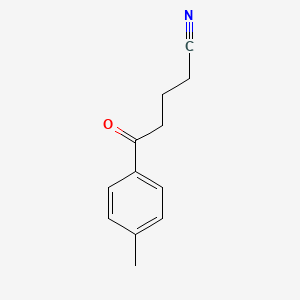
![2-{Naphtho[2,1-b]furan-2-yl}acetic acid](/img/structure/B1429456.png)

![5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1429460.png)

